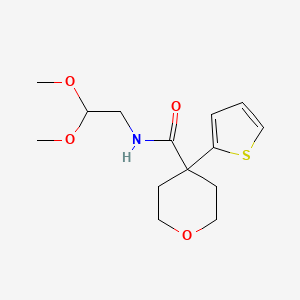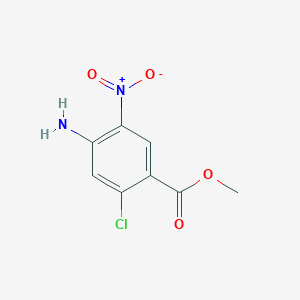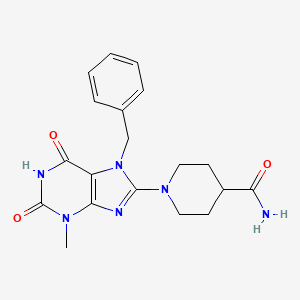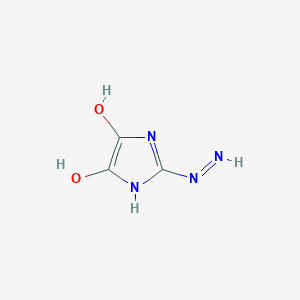
N-(2,2-dimethoxyethyl)-4-thiophen-2-yloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s purpose or role in various applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Crystal Structure and Synthesis
- Synthesis and Crystal Structure Analysis : A related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized through a specific reaction process, was structurally analyzed using single crystal X-ray diffraction. This study provides insights into the crystal and molecular structure, stabilized by hydrogen bond interactions, of similar thiophene-carboxamide derivatives (Prabhuswamy et al., 2016).
Antimicrobial and Antimycobacterial Activities
Antimycobacterial Activity : Research involving N-alkoxyphenylhydroxynaphthalenecarboxamides, a class of compounds structurally related to N-(2,2-dimethoxyethyl)-4-thiophen-2-yloxane-4-carboxamide, showed promising antimycobacterial activity. Some compounds demonstrated activity comparable to or higher than rifampicin, indicating potential for treating mycobacterial infections (Goněc et al., 2016).
Synthesis and Antimicrobial Properties : Thiophene-carboxamide derivatives like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides exhibited antimicrobial properties. These compounds were synthesized and characterized, with a focus on their biological evaluation, suggesting their potential in antimicrobial applications (Talupur et al., 2021).
Polymer Science and Material Chemistry
- Photostabilization in Polymer Science : In a study on thiophene derivatives, new thiophenes including compounds structurally similar to N-(2,2-dimethoxyethyl)-4-thiophen-2-yloxane-4-carboxamide were synthesized and used as photostabilizers for rigid poly(vinyl chloride). This demonstrates the compound's potential in enhancing the durability of polymers under UV radiation (Balakit et al., 2015).
Catalysis
- Bimetallic Composite Catalysts : In a research on catalysts, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a compound with structural similarities, was used as a ligand for bimetallic boron-containing heterogeneous catalysts. These catalysts showed high activity in the Suzuki reaction in aqueous media, indicating the utility of similar compounds in catalytic processes (Bumagin et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-17-12(18-2)10-15-13(16)14(5-7-19-8-6-14)11-4-3-9-20-11/h3-4,9,12H,5-8,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFAFDOPTZJSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCOCC1)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoroethyl N-[oxan-4-yl(thiophen-2-yl)methyl]carbamate](/img/structure/B2687815.png)

![2-[(5-Cyanopyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2687818.png)


![N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2687821.png)

![3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)
![3,5-Dimethyl-4-((4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2687830.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2687833.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2687834.png)
